

# A Comprehensive Guide to the Spectral Analysis of Dimethoxydiphenylsilane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dimethoxydiphenylsilane

Cat. No.: B146717

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This technical guide provides an in-depth analysis of the spectral data of **dimethoxydiphenylsilane**, a key organosilicon compound utilized in various industrial and research applications. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data visualizations to facilitate a thorough understanding of its structural characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **dimethoxydiphenylsilane** were acquired to elucidate the arrangement of its constituent atoms.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum reveals the different types of protons present in the molecule and their chemical environments. The data for **dimethoxydiphenylsilane** is summarized below.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.65	m	4H	Aromatic Protons (ortho)
7.40	m	4H	Aromatic Protons (meta)
7.35	m	2H	Aromatic Protons (para)
3.61	s	6H	Methoxy Protons (-OCH <sub>3</sub> )

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
134.5	Aromatic Carbon (ipso)
131.5	Aromatic Carbon (ortho)
129.8	Aromatic Carbon (para)
127.8	Aromatic Carbon (meta)
50.5	Methoxy Carbon (-OCH <sub>3</sub> )

## Experimental Protocol for NMR Spectroscopy

**Sample Preparation:** A solution of **dimethoxydiphenylsilane** was prepared by dissolving approximately 20-30 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) was used as an internal standard.

**Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

#### $^1\text{H}$ NMR Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: 3.98 seconds
- Relaxation Delay: 1.0 second

#### $^{13}\text{C}$ NMR Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: 1.86 seconds
- Relaxation Delay: 2.0 seconds

Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra. Chemical shifts were referenced to the residual solvent peak of  $\text{CDCl}_3$  (7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Spectral Data

The IR spectrum of **dimethoxydiphenylsilane** exhibits characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3070	Medium	C-H stretch (aromatic)
2945, 2840	Medium	C-H stretch (aliphatic, -OCH <sub>3</sub> )
1590	Strong	C=C stretch (aromatic ring)
1430	Strong	Si-Phenyl stretch
1120	Strong	Si-O-C stretch
1090	Strong	O-CH <sub>3</sub> stretch
730, 695	Strong	C-H out-of-plane bend (aromatic)

## Experimental Protocol for IR Spectroscopy

Sample Preparation: A thin film of neat **dimethoxydiphenylsilane** was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Parameters:

- Scan Range: 4000-400 cm<sup>-1</sup>
- Number of Scans: 16
- Resolution: 4 cm<sup>-1</sup>

Data Processing: A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **dimethoxydiphenylsilane** was obtained using electron ionization (EI).

## Mass Spectral Data

The mass spectrum shows the molecular ion peak and various fragment ions, which provide information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
244	26.0	$[M]^+$ (Molecular Ion)
213	4.2	$[M - OCH_3]^+$
199	100.0	$[M - OCH_3 - CH_3]^+$
181	3.6	$[M - 2(OCH_3)]^+$
167	100.0	$[Si(C_6H_5)_2OH]^+$
154	24.7	$[Si(C_6H_5)(OCH_3)]^+$
137	23.3	$[Si(C_6H_5)]^+$
105	5.4	$[C_6H_5CO]^+$
77	3.0	$[C_6H_5]^+$

## Experimental Protocol for Mass Spectrometry

**Instrumentation:** The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) system (Agilent 7890B GC and 5977A MSD).

**GC Conditions:**

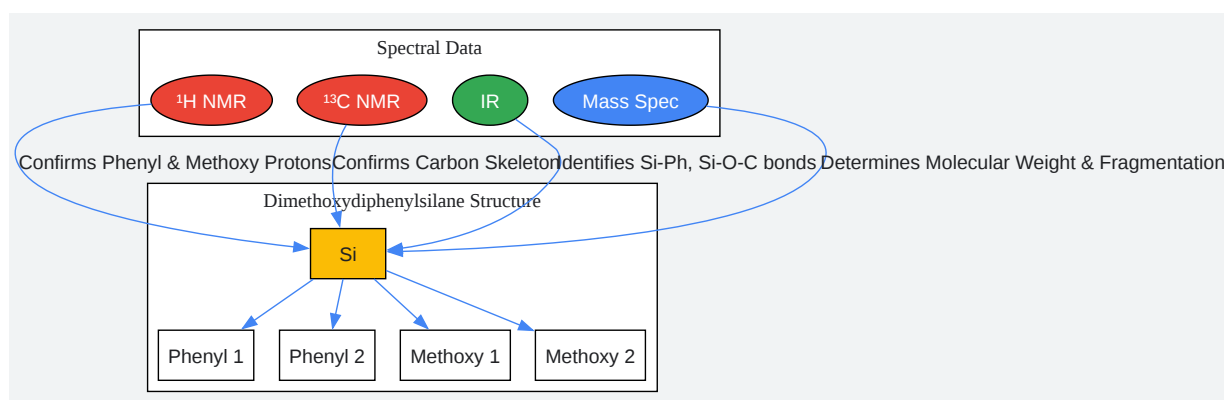
- Injection Mode: Split
- Inlet Temperature: 250 °C
- Carrier Gas: Helium
- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m)

**MS Conditions:**

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: 40-550 amu

## Data Interpretation and Structural Elucidation

The combined spectral data provides a comprehensive picture of the structure of **dimethoxydiphenylsilane**.



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Caption: Relationship between the structure of **dimethoxydiphenylsilane** and its spectral data.

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data confirm the presence of two phenyl groups and two methoxy groups attached to a central silicon atom. The IR spectrum provides evidence for the key functional groups, including the Si-Phenyl and Si-O-C bonds. The mass spectrum confirms the molecular weight of 244 g/mol and reveals a characteristic fragmentation pattern, with the base peak at  $m/z$  199 corresponding to the loss of a methoxy and a methyl group. This comprehensive spectral analysis provides unambiguous confirmation of the structure of **dimethoxydiphenylsilane**.

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#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)